molecular formula C8H5Cl3F2O B1411250 2,4-Dichloro-5-(difluoromethoxy)benzyl chloride CAS No. 1803790-20-6

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride

Cat. No. B1411250
CAS RN: 1803790-20-6
M. Wt: 261.5 g/mol
InChI Key: XEBZNVVFHIRQTA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride, also known as 2,4-D, is a widely used chemical compound in organic synthesis. It has a wide range of applications in the pharmaceutical, agrochemical and industrial sectors. This compound is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the production of pesticides, herbicides, and fungicides.

Mechanism of Action

2,4-Dichloro-5-(difluoromethoxy)benzyl chlorideichloro-5-(difluoromethoxy)benzyl chloride is a nucleophilic substitution reaction. The reaction requires a nucleophile, such as a halide, a strong base, and a solvent. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is usually complete in 1-2 hours. The reaction proceeds through a series of steps, including nucleophilic substitution, elimination, and rearrangement.
Biochemical and Physiological Effects
2,4-Dichloro-5-(difluoromethoxy)benzyl chlorideichloro-5-(difluoromethoxy)benzyl chloride is toxic to humans and animals. It is a skin and eye irritant and can cause respiratory irritation. In addition, it is a potential carcinogen, mutagen, and teratogen. It is also toxic to aquatic organisms and may bioaccumulate in the environment.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-(difluoromethoxy)benzyl chlorideichloro-5-(difluoromethoxy)benzyl chloride is a widely used compound in laboratory experiments. It is relatively inexpensive and easy to obtain, making it ideal for use in small-scale experiments. In addition, it is a versatile reagent, making it suitable for a wide range of reactions. However, it is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for 2,4-Dichloro-5-(difluoromethoxy)benzyl chlorideichloro-5-(difluoromethoxy)benzyl chloride. These include further research on the synthesis, mechanism of action, and biochemical and physiological effects of the compound. In addition, further research could be done to develop safer and more efficient methods for using the compound in laboratory experiments. Finally, research could be conducted to explore the potential use of the compound in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzyl chlorideichloro-5-(difluoromethoxy)benzyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a catalyst in organic synthesis reactions. In addition, it is used as a starting material in the synthesis of polymers, dyes, and other organic compounds.

properties

IUPAC Name

1,5-dichloro-2-(chloromethyl)-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBZNVVFHIRQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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